molecular formula C23H34O3 B082173 Pregn-4-ene-3,20-dione, 17-hydroxy-6beta,16alpha-dimethyl- CAS No. 14486-40-9

Pregn-4-ene-3,20-dione, 17-hydroxy-6beta,16alpha-dimethyl-

Cat. No. B082173
CAS RN: 14486-40-9
M. Wt: 358.5 g/mol
InChI Key: PJKHSRKYXHUONM-IAWIHVLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregn-4-ene-3,20-dione, 17-hydroxy-6beta,16alpha-dimethyl-, commonly known as Dexamethasone, is a synthetic glucocorticoid that is widely used in scientific research. It is a potent anti-inflammatory and immunosuppressant drug that is commonly used to treat a variety of conditions such as allergies, asthma, and autoimmune diseases.

Mechanism Of Action

Dexamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GRs) in the cytoplasm of target cells. The Dexamethasone-GR complex then translocates to the nucleus where it binds to specific DNA sequences called glucocorticoid response elements (GREs) and modulates gene expression. Dexamethasone can also inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to the suppression of cytokine production and inflammation.

Biochemical And Physiological Effects

Dexamethasone has a wide range of biochemical and physiological effects on various tissues and organs. It can increase the synthesis of anti-inflammatory proteins such as lipocortin-1 and inhibit the synthesis of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. It can also increase the metabolism of carbohydrates, proteins, and fats, leading to increased blood glucose levels, muscle wasting, and osteoporosis. Dexamethasone can also suppress the immune system by inhibiting the proliferation and activation of T cells and B cells.

Advantages And Limitations For Lab Experiments

Dexamethasone has several advantages for lab experiments. It is a potent and specific glucocorticoid receptor agonist that can induce a wide range of anti-inflammatory and immunosuppressive effects. It is also stable and has a long half-life, allowing for easy administration and monitoring. However, there are also limitations to its use. Dexamethasone can induce side effects such as hyperglycemia, muscle wasting, and osteoporosis, which can affect the interpretation of experimental results. It can also interfere with the normal immune response, leading to potential complications in infectious disease models.

Future Directions

There are several future directions for the use of Dexamethasone in scientific research. One area of interest is the development of novel glucocorticoid receptor modulators that can selectively target specific cellular pathways and minimize side effects. Another area of interest is the study of the effects of Dexamethasone on the gut microbiome and its potential role in the development of metabolic disorders. Finally, the use of Dexamethasone in combination with other drugs or therapies is an area of active research, with the potential to enhance its therapeutic efficacy and minimize side effects.
Conclusion:
In conclusion, Dexamethasone is a potent anti-inflammatory and immunosuppressive drug that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Dexamethasone has several advantages for lab experiments, but also has limitations that need to be considered. Future research on Dexamethasone and its derivatives will continue to provide insights into the underlying mechanisms of various diseases and potential therapeutic strategies.

Synthesis Methods

Dexamethasone is synthesized from prednisolone, a natural glucocorticoid, through several chemical reactions. The first step involves the conversion of prednisolone to 16α,17α-oxido-pregna-1,4-diene-3,20-dione, followed by the addition of a methyl group at the 6β position and a hydroxyl group at the 17α position. The final product is purified through crystallization and recrystallization to obtain pure Dexamethasone.

Scientific Research Applications

Dexamethasone is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is commonly used to induce inflammation and immune responses in animal models to study the underlying mechanisms of various diseases such as arthritis, asthma, and autoimmune diseases. It is also used to study the effects of glucocorticoids on gene expression, protein synthesis, and cellular signaling pathways.

properties

CAS RN

14486-40-9

Product Name

Pregn-4-ene-3,20-dione, 17-hydroxy-6beta,16alpha-dimethyl-

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

(6R,8R,9S,10R,13S,14S,16R,17R)-17-acetyl-17-hydroxy-6,10,13,16-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H34O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h12-14,17-18,20,26H,6-11H2,1-5H3/t13-,14-,17-,18+,20+,21-,22+,23+/m1/s1

InChI Key

PJKHSRKYXHUONM-IAWIHVLISA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@H]([C@@]3(C(=O)C)O)C)C)[C@@]4(C1=CC(=O)CC4)C

SMILES

CC1CC2C(CCC3(C2CC(C3(C(=O)C)O)C)C)C4(C1=CC(=O)CC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CC(C3(C(=O)C)O)C)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

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